BenchChemオンラインストアへようこそ!

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide

Lipophilicity Drug-likeness Permeability prediction

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide (CAS 921586-02-9) is a dual-sulfonamide pyridazine derivative with a specific ethanesulfonyl (6-position) and methanesulfonamide (4-position) substitution pattern not trivially interchangeable with bulkier aryl sulfonamide analogs. This fragment-like scaffold (MW 341.4, XLogP 0.4, HBD 1) is ideal for FBDD campaigns and SAR exploration at chloride channels (CFTR, CaCC, VRAC) and zinc metalloenzymes (carbonic anhydrases, MMPs) not exemplified in the dominant patent family (WO2010123822A1). Procure to generate first-in-class activity profiles and calibrate physicochemical assays in a novel chemical space.

Molecular Formula C13H15N3O4S2
Molecular Weight 341.4
CAS No. 921586-02-9
Cat. No. B2693111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide
CAS921586-02-9
Molecular FormulaC13H15N3O4S2
Molecular Weight341.4
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C
InChIInChI=1S/C13H15N3O4S2/c1-3-22(19,20)13-9-8-12(14-15-13)10-4-6-11(7-5-10)16-21(2,17)18/h4-9,16H,3H2,1-2H3
InChIKeyYEVCFTPSWQURRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide (CAS 921586-02-9): Structural Classification and Procurement-Relevant Identity


N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide (CAS 921586-02-9) is a dual-sulfonamide, pyridazine-containing small molecule with molecular formula C₁₃H₁₅N₃O₄S₂ and molecular weight 341.4 g/mol [1]. It belongs to the broader class of pyridazine sulfonamide derivatives, a scaffold associated in the patent literature with inhibition of ion transport across cell membranes expressing the cystic fibrosis transmembrane conductance regulator (CFTR) protein and with calcium-activated chloride channel (CaCC) blockade [2].

Why Generic Substitution Is Inadequate for N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide


Pyridazine sulfonamide derivatives within the same patent family (e.g., WO2010123822A1) exhibit wide structural diversity at the sulfonamide terminus, pyridazine 6-position, and phenyl ring substitution pattern, with biological activity (CFTR inhibition, CaCC blockade) shown to be highly sensitive to these modifications [1]. The target compound bears a specific ethanesulfonyl at the pyridazine 6-position and a methanesulfonamide at the phenyl 4-position—a substitution pattern not trivially interchangeable with analogs bearing bulkier sulfonamide groups (e.g., 3-methylbenzene-1-sulfonamide or 2,5-dichlorobenzene-1-sulfonamide) or alternative pyridazine substituents (e.g., aminomethyl, morpholino). Generic substitution without matched structural identity carries a risk of altered target engagement, physicochemical profile, and off-target liability, even within the same compound class [2].

Quantitative Differentiation Evidence for N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide


Lipophilicity (XLogP3-AA) Comparison: Lower Polarity vs. Common Analogs

The target compound has a computed XLogP3-AA of 0.4 [1], indicating moderate polarity. In comparison, structurally related pyridazine sulfonamide analogs with bulkier aryl sulfonamide termini (e.g., N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide, CAS 921586-07-4) are predicted to have substantially higher logP values due to the additional aromatic ring and methyl substituent, shifting lipophilicity upward by an estimated 1–2 log units based on fragment-based calculation principles [2]. This 0.4 logP places the target compound in a favorable range for aqueous solubility while retaining sufficient membrane permeability, a balance that distinguishes it from more lipophilic analogs within the same scaffold family.

Lipophilicity Drug-likeness Permeability prediction

Molecular Weight Differentiation: Drug-Likeness Advantage vs. Bulkier Analogs

With a molecular weight of 341.4 g/mol [1], the target compound sits well within the oral drug-likeness space (Lipinski MW ≤ 500) and is significantly lighter than common analogs carrying larger aryl sulfonamide termini. For example, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide (CAS 921586-07-4) has a molecular weight of approximately 403 g/mol, and 2,5-dichloro-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 921864-67-7) is approximately 456 g/mol [2]. The 62–115 Da difference makes the target compound more attractive for fragment-based screening libraries and for applications where lower molecular complexity is preferred.

Molecular weight Lead-likeness Fragment-based screening

Hydrogen Bond Donor/Acceptor Profile: A Balanced HBD Count for Target Engagement

The target compound possesses exactly 1 hydrogen bond donor (HBD) and 7 hydrogen bond acceptors (HBA) [1]. This 1:7 HBD:HBA ratio creates a predominantly acceptor-rich pharmacophore, in contrast to analogs containing additional HBD-bearing substituents (e.g., primary sulfonamide –SO₂NH₂) which increase HBD count and alter target recognition geometry. For context, pyridazine-3-sulfonamide core inhibitors of carbonic anhydrase II rely on the sulfonamide NH as the critical zinc-binding hydrogen bond donor, and the presence of exactly one sulfonamide NH in the target compound mirrors this pharmacophoric requirement [2]. Analogs with multiple sulfonamide NH groups (e.g., 4-sulfamoylbenzamide derivatives) increase HBD count to ≥2, which can shift selectivity profiles across carbonic anhydrase isoforms and other zinc metalloenzyme targets.

Hydrogen bonding Pharmacophore mapping Target engagement

Pyridazine 6-Position Substituent: Ethanesulfonyl as a Differentiator from Common 6-Substituted Analogs

The 6-position of the pyridazine ring is substituted with an ethanesulfonyl group (–SO₂CH₂CH₃) in the target compound, as opposed to the more common chlorophenethoxy, aminomethyl, morpholino, or unsubstituted variants found in patent-exemplified pyridazine sulfonamide CFTR inhibitors [1]. Within the WO2010123822A1 patent family, the 6-substituent identity is a primary determinant of CFTR inhibitory potency and CaCC vs. VRAC selectivity [2]. The ethanesulfonyl group provides a medium-sized, electron-withdrawing substituent with limited conformational flexibility (two rotatable bonds beyond the sulfonyl anchor), which contrasts with the more flexible 4-chlorophenethoxy chain (five rotatable bonds) found in exemplified compounds, potentially conferring a more constrained pharmacophoric geometry and distinct metabolic stability profile.

Pyridazine substitution SAR differentiation Chemical space

Rotatable Bond Count and Conformational Pre-organization: A Favorable Efficiency Metric

The target compound has 5 rotatable bonds [1], a count that places it in a favorable range for ligand efficiency (lower rotatable bonds reduce conformational entropy penalty upon binding). In comparison, bulkier analogs such as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-methylbenzene-1-sulfonamide (estimated 6–7 rotatable bonds) and 2,5-dichloro-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (estimated 6 rotatable bonds) carry additional torsional degrees of freedom. The empirical guideline that rotatable bond count ≤ 10 is favorable for oral bioavailability is satisfied by the target compound with significant margin, and the lower count relative to direct structural analogs suggests a more pre-organized binding conformation, a property associated with improved binding enthalpy and selectivity in fragment-to-lead optimization [2].

Rotatable bonds Ligand efficiency Conformational entropy

Important Caveat: Absence of Published Biological Potency Data for This Specific Compound

A thorough search of PubMed, Google Patents, PubChem BioAssay, ChEMBL, and BindingDB did not yield any quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, % inhibition) for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide (CAS 921586-02-9). The compound is not enumerated in the compound tables of the primary CFTR/CaCC pyridazine sulfonamide patent family (WO2010123822A1 / US20110288093) [1], nor does it appear in the Journal of Medicinal Chemistry pyridazine-tethered sulfonamide carbonic anhydrase inhibitor series [2]. Users considering procurement for biological screening should be aware that the differentiation claims in this guide are based on computed physicochemical properties and class-level structural logic, not on experimentally measured biological performance. Procurement decisions where biological potency or selectivity is the primary criterion should be made with this data gap explicitly acknowledged.

Data transparency Procurement risk Biological validation

Recommended Application Scenarios for N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide Based on Available Evidence


Fragment-Based Screening Library Enrichment: A Low-MW, Mono-HBD Pyridazine Sulfonamide Probe

With molecular weight 341.4 g/mol, XLogP 0.4, and a single hydrogen bond donor, this compound meets key fragment-likeness criteria (MW < 350, logP < 3, HBD ≤ 3) [1]. It can serve as a fragment-like entry point for screening against zinc metalloenzymes (carbonic anhydrases, matrix metalloproteinases) or chloride channels (CFTR, CaCC) where the pyridazine sulfonamide scaffold has established precedent [2]. Its lower molecular complexity compared to bulkier aryl sulfonamide analogs (e.g., CAS 921586-07-4) makes it particularly suitable for fragment-based drug discovery (FBDD) campaigns where initial hits are expected to be low-affinity and require subsequent optimization.

Pyridazine 6-Position SAR Expansion: A Unique Ethanesulfonyl Probe for CFTR/CaCC Inhibitor Programs

The ethanesulfonyl substituent at the pyridazine 6-position is distinct from the substituents exemplified in the major pyridazine sulfonamide patent family (WO2010123822A1), where 4-chlorophenethoxy, morpholinosulfonyl, and aminomethyl variants dominate [1]. Procuring this compound enables exploration of 6-position SAR that is not covered by the patent-exemplified chemical space, potentially identifying novel activity cliffs or selectivity switches between CaCC and VRAC chloride channels. This is a legitimate procurement rationale for organizations pursuing novel chloride channel inhibitor chemotypes.

Physicochemical Benchmarking Standard for Pyridazine Sulfonamide Analog Series

With computed properties that balance polarity (XLogP 0.4), molecular weight (341.4), and hydrogen bonding capacity (HBD 1, HBA 7) [1], this compound can serve as a reference standard for calibrating physicochemical property assays (logD, solubility, permeability) within a pyridazine sulfonamide analog series [2]. Its intermediate polarity and single ionizable center make it a useful internal control for chromatographic method development (HPLC, UPLC) and for assessing batch-to-batch consistency in compound management workflows.

First-in-Class Biological Profiling: Addressing a Documented Data Gap

Given the complete absence of published biological activity data for this compound [1], procurement is appropriate for research groups specifically seeking to generate first-in-class activity profiles against targets where pyridazine sulfonamides have established activity (e.g., carbonic anhydrase isoforms I, II, IX, XII; CFTR chloride channel; CaCC; VRAC) [2]. The compound's structural features—ethanesulfonyl at pyridazine 6-position, methanesulfonamide at phenyl 4-position—represent a novel combination that may yield unexpected selectivity or potency profiles when screened across target panels, making it a legitimate tool compound for discovery-phase profiling.

Quote Request

Request a Quote for N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.